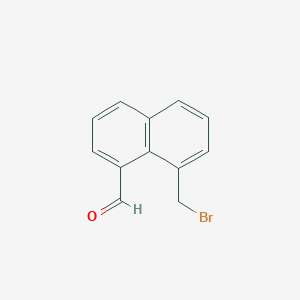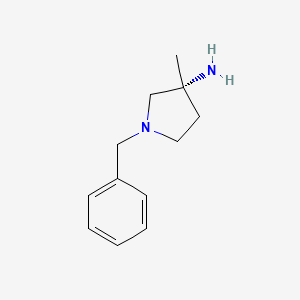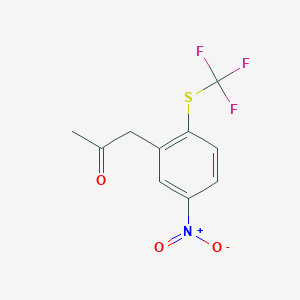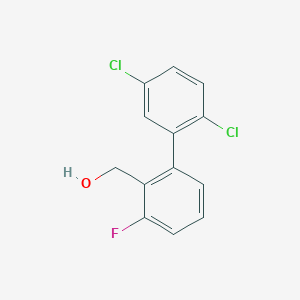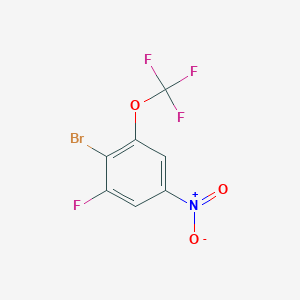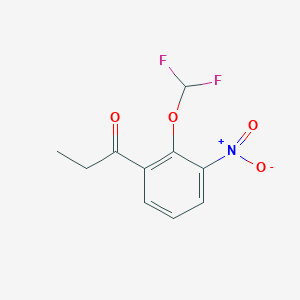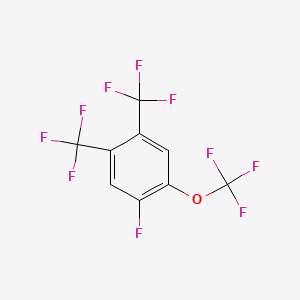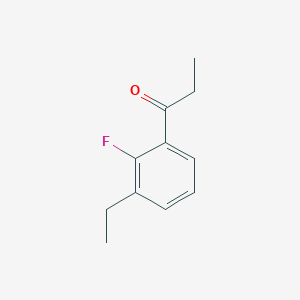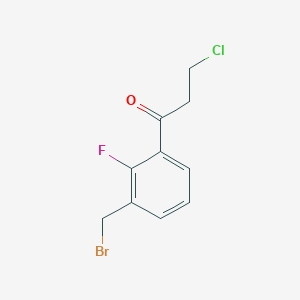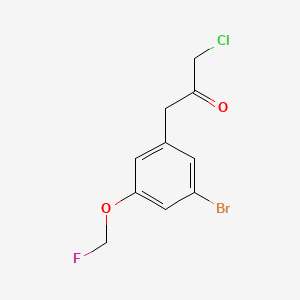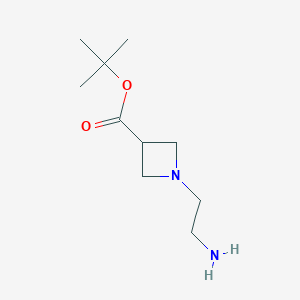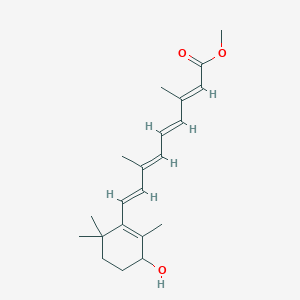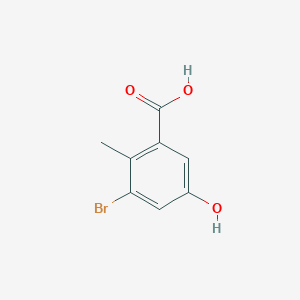
(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with various substituents including chlorine and fluorine atoms, as well as a methanol group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the biphenyl structure can be achieved through halogenation reactions. This involves the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Methanol Group Introduction: The methanol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated biphenyl, with methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol may involve large-scale halogenation and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The methanol group in (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted biphenyl derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for nucleophilic substitution, while electrophiles like alkyl halides can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-aldehyde or (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid.
Reduction: Formation of less halogenated biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups replacing the halogen atoms.
科学的研究の応用
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated biphenyls.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
Uniqueness:
- The presence of both chlorine and fluorine atoms, along with the methanol group, imparts unique chemical reactivity and physical properties to (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol, distinguishing it from other biphenyl derivatives.
特性
分子式 |
C13H6Cl2F4O |
|---|---|
分子量 |
325.08 g/mol |
IUPAC名 |
[4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChIキー |
HLJIAEFOJQJTQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


